molecular formula C9H16N2O B2526590 1,3-Bis(1-methylcyclopropyl)urea CAS No. 2044706-57-0

1,3-Bis(1-methylcyclopropyl)urea

Cat. No. B2526590
CAS RN: 2044706-57-0
M. Wt: 168.24
InChI Key: NAAONROYYJWQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(1-methylcyclopropyl)urea is a research chemical with the CAS Number: 2044706-57-0 . It has a molecular weight of 168.24 and its molecular formula is C9H16N2O . It is a solid substance and is usually stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for 1,3-Bis(1-methylcyclopropyl)urea is 1S/C9H16N2O/c1-8(3-4-8)10-7(12)11-9(2)5-6-9/h3-6H2,1-2H3,(H2,10,11,12) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1,3-Bis(1-methylcyclopropyl)urea is a solid substance . It is usually stored in dry conditions at 2-8°C . Its molecular weight is 168.24 and its molecular formula is C9H16N2O . The predicted boiling point is 315.2±9.0 °C .

Scientific Research Applications

Anticancer Potential

1,3-Bis(1-methylcyclopropyl)urea has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth by interfering with cell division and inducing apoptosis (programmed cell death). Further studies are needed to explore its specific mechanisms and potential clinical applications .

Antimicrobial Activity

This compound exhibits antimicrobial properties, making it valuable in the fight against bacterial and fungal infections. It has been tested against various pathogens, including drug-resistant strains. Its mode of action involves disrupting essential cellular processes, such as protein synthesis or membrane integrity .

Insecticidal Properties

1,3-Bis(1-methylcyclopropyl)urea has attracted attention as a potential insecticide. It affects insect nervous systems, leading to paralysis and death. Researchers explore its use in pest control, particularly against agricultural pests and disease vectors .

Metal Ion Chelation

Chelating agents play a crucial role in metal ion sequestration and removal. 1,3-Bis(1-methylcyclopropyl)urea can form stable complexes with metal ions, aiding in environmental remediation, water purification, and metal toxicity mitigation .

Organocatalysis

In organic synthesis, this compound serves as an organocatalyst. It promotes various reactions, such as Michael additions, aldol condensations, and cyclizations. Its unique cyclopropyl groups enhance its catalytic activity, making it valuable in green chemistry applications .

Supramolecular Chemistry

Researchers explore 1,3-Bis(1-methylcyclopropyl)urea in supramolecular chemistry. Its ability to form hydrogen bonds and self-assemble into intricate structures contributes to the design of functional materials, sensors, and drug delivery systems .

These applications highlight the versatility and potential of 1,3-Bis(1-methylcyclopropyl)urea in scientific research. Keep in mind that ongoing studies may uncover additional uses for this intriguing compound . If you need further information or have any other requests, feel free to ask!

Safety and Hazards

The safety information available indicates that 1,3-Bis(1-methylcyclopropyl)urea is associated with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , suggesting measures to prevent exposure and handle potential exposure.

properties

IUPAC Name

1,3-bis(1-methylcyclopropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(3-4-8)10-7(12)11-9(2)5-6-9/h3-6H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAONROYYJWQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)NC(=O)NC2(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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